5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
5-Chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a nitro group, and a thiazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide typically involves multiple steps:
Acylation: The process begins with the acylation of 3-chloroaniline using formic acid in an organic solvent.
Nitration: The intermediate product is then nitrated using a mixture of nitric acid and acetic anhydride.
Hydrolysis: The resulting compound undergoes hydrolysis with sodium hydroxide solution to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
5-Chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of cancer therapeutics and inhibitors of human immunodeficiency virus type-1 (HIV-1).
Biological Research: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industrial Applications: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets oncogenic miRNAs and inhibits cell proliferation, making it effective in cancer treatment.
Pathways Involved: It interferes with cellular signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the thiazole ring.
5-Chloro-2-nitro-N-phenylaniline: Similar structure but with a phenyl group instead of the thiazole ring.
Uniqueness
The presence of the thiazole ring in 5-chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide distinguishes it from other similar compounds, providing unique chemical properties and biological activities. This structural feature enhances its binding affinity to specific molecular targets, making it more effective in its applications.
Properties
Molecular Formula |
C16H11ClN4O5S2 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H11ClN4O5S2/c17-10-1-6-14(21(23)24)13(9-10)15(22)19-11-2-4-12(5-3-11)28(25,26)20-16-18-7-8-27-16/h1-9H,(H,18,20)(H,19,22) |
InChI Key |
SQSLLXCHEQRUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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